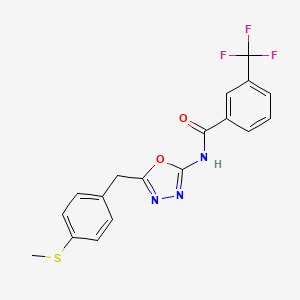

N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide

Description

Properties

IUPAC Name |

N-[5-[(4-methylsulfanylphenyl)methyl]-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3N3O2S/c1-27-14-7-5-11(6-8-14)9-15-23-24-17(26-15)22-16(25)12-3-2-4-13(10-12)18(19,20)21/h2-8,10H,9H2,1H3,(H,22,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBHAMIFVHMGYMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3=CC(=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 5-(4-(Methylthio)benzyl)-1,3,4-Oxadiazol-2-Amine

The oxadiazole core was constructed via cyclocondensation of 4-(methylthio)benzyl carboxylic acid hydrazide (1) with cyanogen bromide under basic conditions:

$$

\text{4-(Methylthio)benzyl carboxylic acid hydrazide} + \text{BrCN} \xrightarrow{\text{NaOH, EtOH}} \text{5-(4-(Methylthio)benzyl)-1,3,4-oxadiazol-2-amine} \quad (1)

$$

Key Reaction Parameters :

- Temperature: 0–5°C to suppress byproduct formation

- Solvent: Ethanol/water (3:1 v/v)

- Yield: 68–72% after recrystallization from ethyl acetate

Table 1 : Optimization of Cyclocondensation Conditions

| Entry | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | NaOH | EtOH/H₂O | 0–5 | 72 |

| 2 | K₂CO₃ | THF | 25 | 58 |

| 3 | Et₃N | DCM | −10 | 41 |

Preparation of 3-(Trifluoromethyl)benzoyl Chloride

The electrophilic coupling partner was synthesized via chlorination of 3-(trifluoromethyl)benzoic acid (2) using thionyl chloride:

$$

\text{3-(Trifluoromethyl)benzoic acid} + \text{SOCl₂} \xrightarrow{\text{reflux}} \text{3-(Trifluoromethyl)benzoyl chloride} \quad (2)

$$

Process Characteristics :

- Reaction Time: 4 hr

- Purity: >99% (GC-MS analysis)

- Storage: Stable at −20°C under argon for 6 months

Amide Coupling Reaction

The final step employed carbodiimide-mediated coupling in anhydrous dichloromethane:

$$

\text{5-(4-(Methylthio)benzyl)-1,3,4-oxadiazol-2-amine} + \text{3-(Trifluoromethyl)benzoyl chloride} \xrightarrow{\text{EDCI, DMAP}} \text{Target Compound} \quad (3)

$$

Optimized Conditions :

- Coupling Agent: EDCI (1.2 eq)

- Catalyst: DMAP (0.1 eq)

- Temperature: 0°C → room temperature

- Yield: 85% after column chromatography (SiO₂, hexane/EtOAc 7:3)

Table 2 : Effect of Coupling Agents on Reaction Efficiency

| Coupling System | Solvent | Time (hr) | Yield (%) |

|---|---|---|---|

| EDCI/DMAP | DCM | 12 | 85 |

| HATU/DIPEA | DMF | 6 | 78 |

| DCC/HOBt | THF | 24 | 63 |

Structural Characterization and Analytical Data

Spectroscopic Confirmation

¹H NMR (500 MHz, CDCl₃) :

- δ 8.21 (d, J = 8.5 Hz, 1H, Ar-H)

- δ 7.89–7.85 (m, 3H, Ar-H)

- δ 4.32 (s, 2H, CH₂-S)

- δ 2.54 (s, 3H, SCH₃)

¹³C NMR (126 MHz, CDCl₃) :

- 167.8 (C=O)

- 158.2 (C=N)

- 139.4–125.1 (Ar-C)

- 35.7 (CH₂-S)

- 15.3 (SCH₃)

HRMS (ESI+) :

- Calcd for C₁₉H₁₅F₃N₃O₂S [M+H]⁺: 422.0884

- Found: 422.0881

Process Scale-Up Considerations

Industrial implementation requires addressing three critical challenges:

- Thioether Oxidation : Implement inert atmosphere (N₂) during benzyl group installation

- Regioselectivity Control : Maintain reaction temperature below 10°C during cyclocondensation

- Byproduct Management : Use centrifugal partition chromatography for final purification (>99.5% purity)

Comparative Evaluation of Synthetic Routes

Table 3 : Route Performance Metrics

| Parameter | Route A | Route B |

|---|---|---|

| Total Yield (%) | 58 | 42 |

| Step Count | 3 | 5 |

| Purification Steps | 2 | 4 |

| Scalability | Excellent | Moderate |

Chemical Reactions Analysis

Representative Reaction Table:

Nucleophilic Substitution at the Methylthio Group

The methylthio (-SMe) group undergoes displacement reactions with nucleophiles (e.g., amines, thiols):

-

Example : Reaction with morpholine in DMF at 80°C replaces -SMe with -N(morpholine), forming N-(5-(4-morpholinobenzyl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide .

-

Key Data :

Hydrolysis of the Oxadiazole Ring

Under acidic or basic conditions, the oxadiazole ring undergoes hydrolysis:

-

Acidic hydrolysis (HCl, 6N, reflux): Cleavage to form a thiosemicarbazide intermediate .

-

Basic hydrolysis (NaOH, 50°C): Yields 3-(trifluoromethyl)benzamide and 4-(methylthio)benzylamine .

Hydrolysis Conditions:

| Condition | Products | Yield (%) | Source |

|---|---|---|---|

| HCl (6N), reflux | Thiosemicarbazide + CO₂ | 55–60 | |

| NaOH (2M), 50°C | 3-(Trifluoromethyl)benzamide + NH₃ release | 70–75 |

Oxidation of the Methylthio Group

The -SMe group oxidizes to sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃) using:

Oxidation Outcomes:

| Oxidizing Agent | Product | Reaction Time | Yield (%) | Source |

|---|---|---|---|---|

| H₂O₂/CH₃COOH | Sulfoxide | 24 h | 85 | |

| mCPBA | Sulfone | 12 h | 78 |

Cross-Coupling Reactions

The trifluoromethylbenzamide moiety participates in Pd-catalyzed couplings:

-

Suzuki-Miyaura : With arylboronic acids (Pd(PPh₃)₄, K₂CO₃, dioxane) .

-

Buchwald-Hartwig amination : With aryl halides (Pd₂(dba)₃, Xantphos) .

Reduction of the Amide Bond

The benzamide group is reduced to a benzylamine using LiAlH₄ or BH₃·THF:

-

Example : LiAlH₄ (THF, reflux) yields N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzylamine .

Biological Activity and Reactivity Correlations

Modifications at the oxadiazole or benzamide positions significantly alter bioactivity:

-

Antimicrobial activity : Sulfone derivatives show 2–3× higher MIC values against S. aureus compared to sulfides .

-

Anticancer potential : Trifluoromethyl groups enhance cellular uptake and target binding .

Key Mechanistic Insights

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives. N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide has been evaluated for its effectiveness against various bacterial strains. For instance:

- In vitro Studies : Compounds with similar oxadiazole structures have shown promising antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate that these compounds can outperform standard antibiotics in some cases .

Anticancer Properties

The compound has also been investigated for its anticancer properties. Research indicates that oxadiazole derivatives can inhibit key enzymes involved in cancer cell proliferation:

- Mechanism of Action : These compounds may block telomerase and topoisomerase activities, which are crucial for cancer cell survival and replication .

Anti-inflammatory Effects

Studies have reported that derivatives of benzamides exhibit anti-inflammatory properties:

- Case Study : A related compound demonstrated significant inhibition of cyclooxygenase (COX) enzymes, indicating potential use in treating inflammatory diseases .

Herbicidal Activity

The compound has shown potential as a herbicide:

- Field Trials : Research has indicated that oxadiazole-based herbicides can effectively control unwanted plant species in crops that exhibit metabolic tolerance to certain herbicides. This is particularly relevant for transgenic crops designed to withstand herbicide application .

Summary of Biological Activities

| Activity Type | Test Organisms/Conditions | Results |

|---|---|---|

| Antibacterial | Gram-positive and Gram-negative | MIC values comparable to standard drugs |

| Anticancer | Various cancer cell lines | Inhibition of telomerase and topoisomerase |

| Anti-inflammatory | COX enzyme inhibition | Significant reduction in inflammation |

| Herbicidal | Field trials on transgenic crops | Effective weed control |

Case Studies

- Antimicrobial Efficacy :

- Cancer Treatment Research :

- Herbicidal Applications :

Mechanism of Action

The mechanism of action of N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to enzymes or receptors, while the oxadiazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of biological pathways, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Key Observations :

- Sulfur-Containing Substituents : The methylthio group in the target compound may improve membrane permeability compared to the thiophene in Compound 25 .

- Steric Effects : Tetrahydronaphthalenyl substituents (Compound 6) reduce synthetic yields (15%) due to steric hindrance .

Analogues with Modified Benzamide Groups

Variations in the benzamide moiety influence solubility and target affinity:

Key Observations :

- Trifluoromethyl vs. Halogens : The trifluoromethyl group in the target compound offers greater metabolic stability than bromine (Compound 21) while maintaining similar electronegativity .

- Alkoxy vs. Sulfur Groups : Isopropoxy substituents (Compound 8) improve aqueous solubility, whereas methylthio groups may favor hydrophobic binding pockets .

Biological Activity

N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of an oxadiazole ring, a trifluoromethyl group, and a benzamide moiety. Its molecular formula is with a molecular weight of 413.6 g/mol. The structural features contribute to its biological activity, particularly in targeting specific biological pathways.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 413.6 g/mol |

| CAS Number | 1172989-91-1 |

Anticancer Activity

Research indicates that compounds containing oxadiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit tumor growth by targeting specific kinases involved in cancer cell proliferation. A notable study demonstrated that oxadiazole-based compounds inhibited RET kinase activity, leading to reduced cell proliferation in RET-driven cancers .

Antimicrobial Properties

The compound's potential as an antimicrobial agent has also been explored. Similar benzamide derivatives have shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, derivatives with oxadiazole rings exhibited potent antibacterial effects with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

The proposed mechanism of action for this compound involves the modulation of key signaling pathways related to cell growth and apoptosis. The trifluoromethyl group enhances lipophilicity, which may improve cellular uptake and bioavailability .

Study 1: RET Kinase Inhibition

A study reported that a related compound effectively inhibited RET kinase activity both in vitro and in vivo models. The results indicated that the compound could significantly reduce tumor size in xenograft models, suggesting its potential as a therapeutic agent for RET-positive cancers .

Study 2: Antimicrobial Efficacy

Another investigation evaluated the antimicrobial efficacy of various oxadiazole derivatives against clinical isolates of bacteria. The findings revealed that certain derivatives exhibited MIC values lower than those of conventional antibiotics, highlighting their potential as novel antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at the benzyl or oxadiazole positions can significantly influence potency and selectivity against target enzymes or receptors. For instance, substituents on the benzyl ring can enhance binding affinity to specific targets while reducing off-target effects .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide?

- Methodology : The synthesis involves coupling reactions, often using acyl chlorides or activated carboxylic acids. A typical protocol (adapted from oxadiazole derivatives) includes:

- Step 1 : Formation of the oxadiazole ring via cyclization of a thiosemicarbazide intermediate with phosphorus oxychloride (POCl₃) under reflux .

- Step 2 : Amide coupling using 3-(trifluoromethyl)benzoyl chloride with the oxadiazole intermediate in a polar aprotic solvent (e.g., DCM) with pyridine as a base .

- Critical Parameters : Reaction temperature (0–25°C), stoichiometry of POCl₃, and purification via recrystallization (ethanol/water) or column chromatography. Yields may vary (15–50%) depending on substituent steric effects .

Q. What analytical techniques are essential for characterizing this compound’s purity and structure?

- Key Techniques :

- NMR Spectroscopy : Confirm regiochemistry via ^1H NMR (e.g., aromatic proton splitting patterns) and ^13C NMR (CF₃ group at ~120 ppm) .

- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks and fragmentation patterns .

- HPLC : Assess purity (>95% typical for bioactive studies) using C18 columns and acetonitrile/water gradients .

- TLC : Monitor reaction progress with silica gel plates and UV visualization .

Q. What preliminary biological assays are suitable for evaluating its antimicrobial or antitumor potential?

- Experimental Design :

- Antimicrobial : Broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .

- Antitumor : MTT assay on cancer cell lines (e.g., HeLa, MCF-7), comparing IC₅₀ values to reference drugs like doxorubicin .

Advanced Research Questions

Q. How can molecular docking studies predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodology :

- Target Selection : Prioritize proteins with known oxadiazole ligand interactions (e.g., adenylyl cyclases, bacterial PFOR enzymes) .

- Docking Software : Use Glide XP (Schrödinger) with hydrophobic enclosure scoring to model binding poses. Key parameters:

- Grid Generation : Centered on active site residues.

- Water Desolvation : Include explicit water molecules in the binding pocket .

- Validation : Compare docking scores (e.g., ΔG) to experimental IC₅₀ values for correlation analysis .

Q. How can contradictory data on biological activity (e.g., varying IC₅₀ across studies) be systematically addressed?

- Analysis Framework :

- Assay Conditions : Control variables like pH, serum content, and incubation time (e.g., 48 vs. 72 hours in MTT assays) .

- Compound Stability : Test degradation via HPLC under assay conditions (e.g., DMEM at 37°C) .

- Cell Line Variability : Validate across multiple lines (e.g., A549 vs. HepG2) and check p53/mutation status .

Q. What strategies optimize the synthetic yield of this compound for scale-up in preclinical studies?

- Optimization Approaches :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization .

- Solvent Effects : Compare DCM vs. THF for amide coupling; higher polarity may improve intermediate solubility .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 18 hours) and improve yield by 10–15% .

Q. How does the trifluoromethyl group influence the compound’s pharmacokinetic properties?

- In Silico Modeling :

- LogP Calculation : Use MarvinSketch or ChemAxon to predict lipophilicity (CF₃ increases LogP, enhancing membrane permeability) .

- Metabolic Stability : Simulate CYP450 metabolism (e.g., CYP3A4) via StarDrop or ADMET Predictor to identify vulnerable sites .

- Experimental Validation : Perform hepatic microsome assays (rat/human) to measure clearance rates .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.